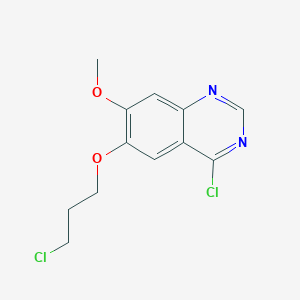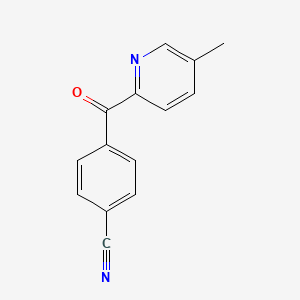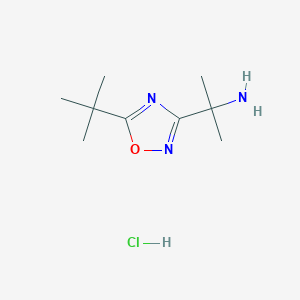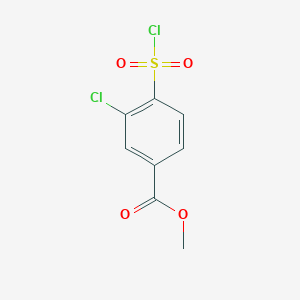
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, involves the use of phosphorous oxychloride . The reaction was carried out by refluxing a mixture of 7-(3-chloro-propoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile and phosphorous oxychloride for 1.5 hours . The excess reagent was then removed under reduced pressure, and the residue was mixed with ice-cold dilute sodium hydroxide and ethyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline include a molecular formula of C13H13Cl2NO2 and a molecular weight of 286.15 . The compound has a predicted boiling point of 478.1±40.0 °C and a density of 1.37 . It is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound has been synthesized through a selective nucleophilic attack process and its crystal structure has been analyzed, showing that it crystallizes in the orthorhombic system. This synthesis process is significant for studying the compound's physical and chemical properties (Cai et al., 2019).
Antitumor Activity
- It acts as an effective inhibitor on the proliferation of lung cancer cell lines, demonstrating its potential in cancer research and therapy (Cai et al., 2019).
- Other derivatives of 4-aminoquinazoline, including those related to 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline, have shown antitumor activities, particularly against Bcap-37 cell proliferation (Li, 2015).
PET Imaging Applications
- Certain derivatives have been synthesized and evaluated as potential PET imaging agents for tumor detection, which opens up possibilities for diagnostic applications in oncology (Chen et al., 2012).
Synthesis of Related Derivatives
- Various derivatives of quinazoline have been synthesized for different applications, including antimicrobial and antitumor activities. These studies contribute to the understanding of the structure-activity relationships of quinazoline derivatives (Yan et al., 2013).
Antimicrobial Studies
- Some studies have focused on the antimicrobial potential of quinazoline derivatives, providing insights into their use in treating infections (Patel & Patel, 2010).
Mecanismo De Acción
- The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a cell membrane receptor that plays a crucial role in cancer development and progression .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline plays a crucial role in biochemical reactions, particularly in the context of its use as an intermediate in the synthesis of anti-tumor drugs like Bosutinib . This compound interacts with several enzymes and proteins, including kinases, which are essential for cell signaling and regulation. The nature of these interactions often involves the inhibition of kinase activity, which can lead to the suppression of tumor growth and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of specific kinases, leading to altered cell signaling and reduced cell proliferation . Additionally, this compound can impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with kinases, leading to their inhibition . This inhibition can prevent the phosphorylation of downstream targets, thereby disrupting cell signaling pathways that are critical for cell growth and survival. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity and suppress tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an intermediate in drug synthesis . This compound interacts with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and effectiveness of this compound in clinical settings.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding these subcellular dynamics is essential for elucidating the precise mechanisms of action of this compound.
Propiedades
IUPAC Name |
4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-17-10-6-9-8(12(14)16-7-15-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTQWOJPSCVGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)


![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)






![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)

